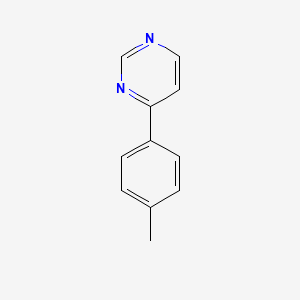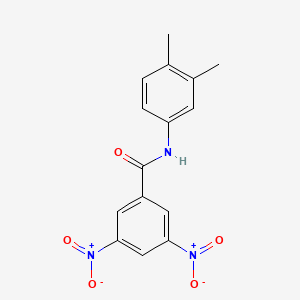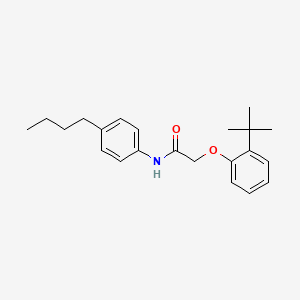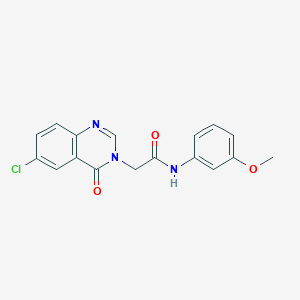![molecular formula C26H43ClN4O2S B11989974 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11989974.png)
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a hexadecyl chain, a methyl group, and a chlorobut-2-enylsulfanyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Hexadecyl Chain: The hexadecyl chain is introduced via alkylation reactions using hexadecyl halides under basic conditions.
Addition of the Chlorobut-2-enylsulfanyl Group: This step involves the nucleophilic substitution of a chlorobut-2-enyl halide with a thiol group attached to the purine core.
Methylation: The final step includes the methylation of the purine core using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the purine core or the sulfanyl group.
Substitution: The chlorobut-2-enyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
8-(3-CL-BUT-2-ENYLSULFANYL)-3-ME-7-(3-PH-PROPYL)-3,7-DIHYDRO-PURINE-2,6-DIONE: Similar structure but with a phenylpropyl group instead of a hexadecyl chain.
8-(2-CL-BENZYLSULFANYL)-7-(3-CL-BUT-2-ENYL)-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE: Contains a benzylsulfanyl group instead of a but-2-enylsulfanyl group.
Uniqueness
The uniqueness of 8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hexadecyl chain, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C26H43ClN4O2S |
|---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H43ClN4O2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-31-22-23(30(3)25(33)29-24(22)32)28-26(31)34-20-18-21(2)27/h18H,4-17,19-20H2,1-3H3,(H,29,32,33)/b21-18+ |
InChI Key |
BUEWVDJDRFFMFD-DYTRJAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SC/C=C(\C)/Cl)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)





![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)



![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989976.png)
![3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11989981.png)


